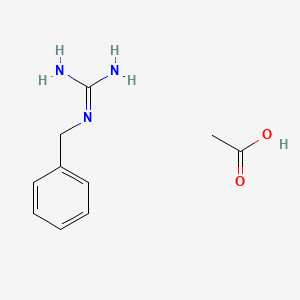

N-Benzylguanidinium acetate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

acetic acid;2-benzylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.C2H4O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H4,9,10,11);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRLMHJRNFXPRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2211-57-6 | |

| Record name | N-Benzylguanidinium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Conventional Synthetic Routes for Guanidinium (B1211019) Derivatives

Guanylation Reactions of Thioureas

The guanylation of amines using thiourea (B124793) derivatives is a well-established and straightforward method for preparing di-, tri-, and tetra-substituted guanidines. researchgate.net This reaction typically involves the activation of the thiourea, often with a thiophilic metal salt like mercury(II) or copper(II), to facilitate desulfurization and subsequent reaction with an amine. researchgate.net The use of protecting groups, such as the Boc group, on the thiourea can prevent side reactions and simplify purification of the final product. researchgate.net

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. For instance, bismuth(III) salts, such as bismuth iodide and bismuth nitrate, have been successfully employed as catalysts in the guanylation of N-benzoyl or N-phenylthioureas with primary and secondary amines. ufba.br This catalytic approach offers good yields with only a small percentage of the catalyst required. ufba.br

| Catalyst | Amine Type | Thiourea Type | Yield (%) | Reaction Time (h) |

| BiI3/NaBiO3 | Primary Aromatic | N-Benzoylthiourea | 92 | 10 |

| BiI3/NaBiO3 | Primary Aliphatic | N-Benzoylthiourea | 86 | 3 |

| Bi(NO3)3 | Primary Aromatic | N-Phenylthiourea | 75 | 12 |

Carbodiimide-Mediated Approaches

Carbodiimides are highly reactive intermediates that readily react with amines to form guanidines. researchgate.netresearchgate.net This method is considered atom-economical as it directly combines the amine and carbodiimide (B86325) without the formation of byproducts. dergipark.org.tr The reaction can be catalyzed by various metal complexes, including those of titanium, lanthanides, and other rare-earth metals, which activate the carbodiimide for nucleophilic attack by the amine. researchgate.netdergipark.org.trrsc.org

The general mechanism involves the addition of the amine's N-H bond across the C=N double bond of the carbodiimide. dergipark.org.tr While uncatalyzed reactions often require harsh conditions, catalytic methods allow the synthesis to proceed under milder conditions with a broader range of substrates. dergipark.org.tr Ionic liquids, such as 1-methylimidazolium (B8483265) tetrafluoroborate, have also been shown to promote the addition of amines to carbodiimides, offering a metal-free alternative. dergipark.org.tr

One-Pot Multicomponent Syntheses

One-pot multicomponent reactions (MCRs) offer a highly efficient and convergent approach to complex molecules like guanidine (B92328) derivatives from simple starting materials in a single step. organic-chemistry.orgresearchgate.netnih.gov These reactions are advantageous due to their operational simplicity, time and resource efficiency, and often environmentally benign nature. researchgate.netorganic-chemistry.org

Several MCRs for guanidine synthesis have been reported. For example, a palladium(0)-catalyzed carbonylative one-pot synthesis allows for the creation of N-acylguanidines from cyanamide, aryl halides, and amines. organic-chemistry.org Another approach involves the reaction of an olefin, a cyanimide, an amine, and N-bromosuccinimide to produce a variety of guanidine derivatives. organic-chemistry.org Guanidine hydrochloride itself can act as a catalyst in MCRs to synthesize other heterocyclic compounds. researchgate.nettandfonline.compnu.ac.ir

Advanced Synthetic Strategies

In addition to conventional methods, modern synthetic chemistry has introduced advanced techniques that offer improved yields, shorter reaction times, and more environmentally friendly conditions for the synthesis of guanidinium scaffolds.

Microwave-Assisted Synthesis of Guanidinium Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netjocpr.comresearchgate.netacs.org In the context of guanidine synthesis, microwave irradiation has been successfully applied to the reaction of thioureas with amines. researchgate.netjocpr.com This method often leads to moderate to good yields in significantly reduced reaction times, typically within minutes, compared to conventional heating methods that can take several hours. researchgate.netjocpr.com

The use of water as a solvent in microwave-assisted synthesis further enhances the "green" credentials of this approach. researchgate.netjocpr.com Studies have shown that various substituted guanidine derivatives can be prepared by reacting symmetrical and asymmetrical thioureas with different amines under alkaline conditions using microwave irradiation. researchgate.netjocpr.com For instance, the synthesis of 131I-labeled meta-iodobenzyl guanidine (MIBG) has been significantly improved using microwave heating, resulting in higher radiochemical purity and labeling efficiency in a shorter time.

| Reaction Type | Solvent | Power | Time (min) | Yield |

| Thiourea + Amine | Water | 100 W | 10-95 | Moderate |

| Radioiodination | Ethanol/Water | - | 4 | >95% |

Targeted Functionalization and Derivatization

The functionalization and derivatization of the guanidinium core are crucial for modulating the biological activity and physicochemical properties of the resulting compounds. scholaris.camdpi.comacs.orgnih.gov The synthesis of N-Benzylguanidinium acetate (B1210297) itself is an example of introducing a specific functional group (the benzyl (B1604629) group) to the guanidine scaffold.

Further derivatization can be achieved through various chemical transformations. For instance, N-acylation of guanidine salts with reagents like acetic anhydride (B1165640) or ethyl acetate can introduce acetyl groups. ineosopen.orgcdnsciencepub.com Alkylation of guanidines with alkyl halides or mesylates provides a route to highly functionalized derivatives. scholaris.ca

A key strategy in targeted functionalization involves pre-column derivatization for analytical purposes, such as HPLC assays. oup.comnih.govjst.go.jp For example, guanidine salts can be derivatized with acetylacetone (B45752) to form UV-absorbing species, allowing for their detection and quantification. oup.comnih.gov This derivatization converts the guanidine into a 2-amino-4,6-dimethylpyrimidine. oup.com

In the context of developing therapeutic agents, guanidinium moieties can be incorporated into larger molecules or nanoparticle drug delivery systems to enhance their targeting ability and bioavailability. nih.govnih.govmdpi.com For example, benzylguanidinium functionalized oligomers have been synthesized and studied for their antibacterial properties. acs.org

Structural Optimization in Synthesis Design

Structural optimization is a critical aspect of modern synthetic chemistry, aiming to enhance desired properties of a target molecule, which can range from stability to biological activity. nih.gov In the context of N-Benzylguanidinium acetate, optimization during the synthesis design phase primarily involves modifications to the benzyl and guanidinium moieties.

Key optimization strategies include:

Substitution on the Benzyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring of the benzyl group can modulate the electronic properties and, consequently, the reactivity and binding affinities of the molecule.

Modification of the Guanidinium Core: The substitution pattern on the guanidinium nitrogen atoms can be altered. While the parent compound is monosubstituted with a benzyl group, creating di-, tri-, or tetra-substituted analogs can be achieved by selecting appropriate starting materials and synthetic routes. cdnsciencepub.com

Introduction of Stereocenters: Incorporating chiral centers, for instance by using a chiral amine instead of benzylamine (B48309), allows for the synthesis of enantiomerically pure guanidinium compounds, which is crucial for applications in asymmetric catalysis or stereospecific molecular recognition. beilstein-journals.org

The design process for these optimized structures directly influences the choice of synthetic pathway. For example, the synthesis of an N,N'-disubstituted guanidine requires a different approach than that for a monosubstituted version. cdnsciencepub.com Cost-effectiveness and stability are also key drivers in optimization, potentially leading to the selection of alternative synthetic routes or building blocks to improve yields and reduce expenses. nih.gov

Mechanistic Aspects of Compound Formation

The formation of the N-benzylguanidinium group is typically achieved by the reaction of benzylamine with a guanylating agent. The reaction mechanism is fundamentally a nucleophilic addition-elimination at a carbon atom that is rendered sufficiently electrophilic by activating groups.

Role of Activating Groups in Guanidinium Formation

Activating groups are essential for facilitating the guanylation of amines. Unmodified guanidine is a very strong base, making its direct alkylation challenging and often unselective. Therefore, guanylating agents are typically employed where the core guanidine structure is modified with protecting and/or leaving groups to enhance reactivity.

Common guanylating agents feature a central carbon atom made electrophilic to invite attack from an amine. A prevalent strategy involves using S-methylisothiourea derivatives, where the thiomethyl group serves as an excellent leaving group. To prevent self-reaction and control the degree of substitution, the nitrogen atoms are often protected with tert-butoxycarbonyl (Boc) groups. mdpi.com

The general mechanism proceeds as follows:

The nucleophilic nitrogen of benzylamine attacks the electrophilic carbon of the activated guanylating agent (e.g., N,N'-di-Boc-S-methylisothiourea).

A tetrahedral intermediate is formed.

The leaving group (e.g., methanethiol) is eliminated, forming the Boc-protected N-benzylguanidine.

The Boc protecting groups are removed under acidic conditions. If acetic acid is used for this deprotection or as a solvent, this compound can be formed directly. mdpi.com

Other activating reagents, such as aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are commonly used in peptide chemistry and can also serve as potent guanylating agents. rsc.orgrsc.org In these cases, the reagent first activates a carboxylic acid, but side reactions can lead to the guanidinylation of free amino groups. rsc.org

Table 1: Examples of Guanylating Agents and Activating Groups

| Guanylating Agent | Activating/Leaving Group(s) | Protecting Group(s) | Typical Amine Substrate | Reference |

|---|---|---|---|---|

| S-Methylisothiourea | -SMe (Thiomethyl) | None | Primary Amines | mdpi.com |

| N,N'-di-Boc-S-methylisothiourea | -SMe (Thiomethyl) | Boc (tert-butoxycarbonyl) | Primary Amines | mdpi.com |

| HATU | Tetramethyluronium | None | N-terminal amines (side reaction) | rsc.orgrsc.org |

| N-Aminoguanidine Bicarbonate | (Used to form hydrazones) | None | Aldehydes (to form aminoguanidino hydrazones) | mdpi.com |

Stereochemical Control in Synthesis

For the achiral parent molecule, this compound, stereochemical control is not a factor. However, this aspect becomes paramount when synthesizing chiral derivatives or more complex molecules containing a guanidine moiety. beilstein-journals.org Significant research has been devoted to the stereoselective synthesis of cyclic guanidines, where the principles can be extrapolated to complex acyclic systems. nih.gov

Methods for achieving stereochemical control include:

Substrate Control: Starting from an enantiomerically pure amine or alcohol allows the chirality to be transferred to the final product.

Directed Guanidinylation: A directing group, such as a hydroxy or carboxy group, pre-installed on the substrate can guide the delivery of the guanidine unit to a specific face of the molecule, resulting in high diastereoselectivity. nih.gov After the guanidylation step, this directing group can often be cleaved under mild conditions, such as alcoholysis in the presence of acetic acid. nih.gov

Chiral Catalysis: The use of a chiral Brønsted base catalyst can deprotonate a substrate to form a chiral ion pair, which then reacts enantioselectively. beilstein-journals.org

While direct stereochemical control is not relevant for N-benzylguanidine itself, if the benzylamine starting material were substituted to contain a chiral center, these principles would be essential to control the configuration of the final product.

Catalytic Pathways in this compound Synthesis

While many guanylation reactions are stoichiometric, catalytic pathways offer advantages in terms of efficiency and sustainability. The synthesis of the guanidine core can be facilitated by various catalysts.

Metal Catalysis: Mercury(II) chloride (HgCl₂) has been used to promote the guanylation of amines using protected S-methylisothiourea reagents. mdpi.com The catalyst likely activates the thiourea derivative by coordinating to the sulfur atom, making the methyl group an even better leaving group and increasing the electrophilicity of the central carbon. Palladium catalysts have also been employed in the synthesis of complex guanidine-containing structures, particularly in cyclization reactions where the acetate counter-ion can influence the regiochemical outcome. scholaris.ca

Organocatalysis: Guanidines themselves are well-known organocatalysts, acting as strong Brønsted bases. beilstein-journals.orgresearchgate.net In the context of synthesis, acidic organocatalysts can be used. For instance, tethered Biginelli condensations have been reported to proceed in the presence of morpholinium acetate, yielding a guanidinium acetate intermediate directly. mdpi.com

Table 2: Catalytic Approaches in Guanidine-Related Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Role of Catalyst | Reference |

|---|---|---|---|---|

| Metal Salt | HgCl₂ | Guanylation of amines | Activates thiourea leaving group | mdpi.com |

| Transition Metal | Pd₂(dba)₃ | Intramolecular Cyclization | Formation of π-allyl Pd(II) intermediate | scholaris.ca |

| Organocatalyst | Morpholinium Acetate | Tethered Biginelli Condensation | Acid catalysis for condensation/cyclization | mdpi.com |

| Biocatalyst | Lipase B from Candida antarctica | Transesterification | Catalyzes ester formation (e.g., benzyl acetate) | mdpi.com |

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.gov This non-destructive technique provides detailed information regarding unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of N-Benzylguanidinium acetate (B1210297). aps.org The process involves irradiating a single crystal of the compound with monochromatic X-rays and analyzing the resulting diffraction pattern, which is a unique fingerprint of the crystal's internal lattice structure. ub.edu

High-Resolution Structural Determination

High-resolution single-crystal X-ray diffraction allows for the precise determination of atomic positions, leading to accurate measurements of bond lengths and angles. aps.org For N-Benzylguanidinium acetate, this would involve growing a suitable single crystal, which can sometimes be a challenging step. nih.gov Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations, resulting in a clearer diffraction pattern. nih.govrsc.org

While specific crystallographic data for this compound is not publicly available, a typical crystallographic data table derived from a high-resolution SC-XRD experiment would resemble the following illustrative example. The data presented here is hypothetical to demonstrate the format and type of information obtained.

Interactive Table: Illustrative Crystallographic Data for a Guanidinium-based Salt

| Parameter | Value |

| Chemical Formula | C9H14N3O2 |

| Formula Weight | 196.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.543(5) |

| α (°) | 90 |

| β (°) | 109.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1012.3(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.289 |

| Absorption Coeff. (mm⁻¹) | 0.095 |

| Temperature (K) | 173(2) |

| Wavelength (Å) | 0.71073 |

From the refined crystal structure, a detailed analysis of the intramolecular geometry of both the N-Benzylguanidinium cation and the acetate anion can be performed. This includes the planarity of the guanidinium (B1211019) group, the C-N bond lengths, the conformation of the benzyl (B1604629) group, and the geometry of the acetate ion. Furthermore, the hydrogen bonding network between the cation and anion would be elucidated, which is critical in understanding the stability of the crystal lattice.

Temperature-Dependent Crystallographic Investigations

Studying the crystal structure at various temperatures can reveal important information about phase transitions, thermal expansion, and the dynamic behavior of the molecule. mdpi.comresearchgate.net For this compound, temperature-dependent crystallographic studies would involve collecting diffraction data at multiple temperatures, for instance, from a low temperature like 100 K up to near its melting point. mdpi.com

These studies can identify subtle changes in the unit cell parameters, molecular conformation, and intermolecular interactions as a function of temperature. arxiv.org Any polymorphic phase transitions would be clearly identified by abrupt changes in the crystal lattice. The analysis of atomic displacement parameters (ADPs) at different temperatures provides insights into the vibrational motion of different parts of the molecule, such as the libration of the benzyl group or the acetate anion. nih.gov

Interactive Table: Illustrative Temperature-Dependent Unit Cell Parameters

| Temperature (K) | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| 100 | 10.098(3) | 8.432(2) | 12.511(4) | 109.12(1) | 1004.5(6) |

| 200 | 10.135(4) | 8.461(2) | 12.552(5) | 109.41(2) | 1014.1(7) |

| 300 | 10.182(5) | 8.495(3) | 12.603(6) | 109.75(3) | 1026.8(9) |

This data would allow for the calculation of the thermal expansion tensor of the crystal.

Absolute Configuration Assignment

This compound itself is not chiral. However, if a chiral derivative were to be synthesized, or if it were co-crystallized with a chiral molecule, determining the absolute configuration would be essential. Single-crystal X-ray diffraction is a powerful method for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov This is typically achieved through the analysis of anomalous dispersion effects, especially when a heavier atom is present in the structure. nih.gov The Flack parameter is a key value derived from the diffraction data that indicates the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment.

Charge Density Analysis

Charge density analysis from high-resolution X-ray diffraction data provides profound insights into the electronic structure of a molecule within a crystal. scienceasia.org This experimental technique allows for the mapping of the electron density distribution, revealing details about chemical bonding, lone pairs, and intermolecular interactions that are not accessible from standard structural refinements. aps.org

For this compound, a charge density study would involve collecting a very high-resolution diffraction dataset at a very low temperature (e.g., below 20 K) to minimize thermal smearing of the electron density. chem-soc.si The data is then fitted using a multipolar model, which describes the aspherical features of the electron density around each atom.

From this analysis, topological properties of the electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), can be calculated. aps.org This includes locating bond critical points (BCPs) and quantifying the electron density (ρ) and its Laplacian (∇²ρ) at these points. These values provide a quantitative description of the nature of chemical bonds (e.g., covalent vs. ionic) and non-covalent interactions like hydrogen bonds. For this compound, this would allow for a detailed characterization of the N-H···O hydrogen bonds between the cation and anion.

Interactive Table: Illustrative Topological Properties of Electron Density at Bond Critical Points for a Hydrogen Bond

| Bond | d(D-H) (Å) | d(H···A) (Å) | ∠(D-H···A) (°) | ρ(r_BCP) (e/ų) | ∇²ρ(r_BCP) (e/Å⁵) |

| N-H···O | 1.034 | 1.852 | 175.2 | 0.152 | 1.87 |

Spectroscopic Techniques for Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and probing its structure. spectroscopyonline.com These techniques are complementary and rely on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their vibrational modes.

Vibrational Mode Analysis (Infrared and Raman Spectroscopy)

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the N-benzylguanidinium cation and the acetate anion. A detailed vibrational mode analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of these spectral features to specific molecular motions.

N-Benzylguanidinium Cation Vibrations:

N-H Stretching: The guanidinium group has multiple N-H bonds, which would give rise to strong, and likely broad, absorption bands in the IR spectrum, typically in the range of 3400-3100 cm⁻¹.

C=N Stretching: The delocalized C-N system of the guanidinium core would have characteristic stretching vibrations, expected to appear in the 1680-1600 cm⁻¹ region.

C-N Stretching: Single bond C-N stretching vibrations would be observed at lower frequencies, typically in the 1200-1000 cm⁻¹ range.

Benzyl Group Vibrations: The benzyl substituent would show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending bands would also be present at lower wavenumbers.

Acetate Anion Vibrations:

Asymmetric COO⁻ Stretching: A strong absorption band is expected in the IR spectrum around 1560-1600 cm⁻¹.

Symmetric COO⁻ Stretching: A weaker band in the IR but often a strong band in the Raman spectrum is expected around 1400-1440 cm⁻¹.

CH₃ Vibrations: Symmetric and asymmetric stretching and bending modes of the methyl group would also be present.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of this compound. For instance, the symmetric COO⁻ stretch is often more prominent in the Raman spectrum, while the asymmetric stretch is very strong in the IR spectrum, illustrating the complementary nature of these techniques.

Interactive Table: Illustrative Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~3400-3100 | Strong, Broad | Medium | N-H Stretching (guanidinium) |

| ~3060 | Medium | Strong | Aromatic C-H Stretching (benzyl) |

| ~2950 | Medium | Medium | Aliphatic C-H Stretching (benzyl CH₂) |

| ~1660 | Strong | Medium | C=N Stretching (guanidinium) |

| ~1580 | Strong | Weak | Asymmetric COO⁻ Stretching (acetate) |

| ~1495, 1450 | Medium | Strong | Aromatic C=C Stretching (benzyl) |

| ~1420 | Medium | Strong | Symmetric COO⁻ Stretching (acetate) |

Electronic Absorption and Optical Property Determination (UV-Vis Spectroscopy)

The electronic absorption spectrum of the N-Benzylguanidinium cation is primarily dictated by the electronic transitions within the benzyl group. The guanidinium moiety itself does not exhibit significant absorption in the standard UV-Vis region (200-800 nm). The acetate anion is also considered optically transparent in this range.

The principal electronic transitions observed for the N-Benzylguanidinium cation are attributed to the π → π* transitions within the aromatic benzene (B151609) ring. These transitions typically give rise to two main absorption bands. The more intense band, often referred to as the E2-band, appears at shorter wavelengths, while a less intense, structured band, known as the B-band, is observed at longer wavelengths. libretexts.org The presence of the aminomethyl group (-CH2-NH-C(NH2)2+) attached to the benzene ring acts as an auxochrome, which can cause a slight shift in the absorption maxima (λmax) compared to unsubstituted benzene.

A theoretical UV-Vis spectrum, predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations, suggests the presence of these characteristic bands. The calculated absorption maxima provide an estimation of the electronic excitation energies.

Table 1: Predicted UV-Vis Absorption Data for N-Benzylguanidinium Cation

| Predicted Band | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Assignment |

| E2-Band | ~210 | ~7,500 | π → π |

| B-Band | ~265 | ~250 | π → π (forbidden) |

Note: These values are theoretical predictions and may vary from experimental results.

Computational Approaches to Molecular Structure

To elucidate the three-dimensional structure and electronic properties of the N-Benzylguanidinium cation, a series of computational calculations were performed. These theoretical methods provide valuable insights that complement experimental data. vscht.cz

Density Functional Theory (DFT) Calculations for Structural Prediction

The geometry of the N-Benzylguanidinium cation was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set. DFT is a robust method for predicting molecular structures and energies. nih.gov The optimized structure reveals a planar guanidinium group due to the delocalization of the positive charge across the three nitrogen atoms. The benzyl group is positioned to minimize steric hindrance.

Key structural parameters, such as bond lengths and angles, were determined from the optimized geometry. For instance, the C-N bond lengths within the guanidinium core are intermediate between typical single and double bonds, confirming the resonance stabilization.

Table 2: Selected Predicted Structural Parameters of N-Benzylguanidinium Cation

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length | C(guanidinium) | N(amino) | 1.34 Å |

| Bond Length | C(aromatic) | C(methylene) | 1.51 Å |

| Bond Angle | C-N-C (guanidinium) | ~120° | |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(methylene)-N | ~75° |

Molecular Electrostatic Potential Surface (MEPS) Mapping

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. dtic.mil The MEPS is mapped onto a constant electron density surface, with colors indicating different potential values. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-deficient areas (positive potential), which are prone to nucleophilic attack.

For the N-Benzylguanidinium cation, the MEPS map clearly shows a large, delocalized region of positive potential (blue) centered over the guanidinium group. This is consistent with the formal positive charge of the cation. The benzene ring exhibits a region of relatively neutral to slightly negative potential (green to yellow), characteristic of an aromatic system. This map suggests that the primary sites for interaction with nucleophiles are the hydrogen atoms of the guanidinium group.

HOMO-LUMO Orbital Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. ossila.com A smaller gap suggests higher reactivity.

In the N-Benzylguanidinium cation, the HOMO is primarily localized on the π-system of the benzene ring. The LUMO, conversely, is distributed across the antibonding orbitals of the guanidinium group. The energy gap between these orbitals dictates the energy required for the lowest electronic excitation.

Table 3: Predicted Frontier Orbital Energies for N-Benzylguanidinium Cation

| Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.7 eV |

The relatively large HOMO-LUMO gap indicates significant electronic stability for the N-Benzylguanidinium cation. The localization of the HOMO on the phenyl ring and the LUMO on the guanidinium moiety suggests that charge transfer from the aromatic ring to the guanidinium group is a key feature of its electronic excitations.

Supramolecular Interactions and Self Assembly

Non-Covalent Interaction Analysis

A detailed examination of the potential non-covalent forces reveals a hierarchy of interactions responsible for the stabilization of the crystal lattice. These include strong hydrogen bonds, which act as the primary organizing force, supplemented by weaker but cumulatively significant aromatic and charge-transfer interactions.

The most significant intermolecular force governing the structure of N-Benzylguanidinium acetate (B1210297) is the charge-assisted hydrogen bonding between the guanidinium (B1211019) group of the cation and the carboxylate group of the acetate anion. The guanidinium cation, with its six available N-H protons, is an excellent hydrogen bond donor, while the carboxylate anion is a proficient acceptor.

This donor-acceptor complementarity frequently results in the formation of a highly stable and predictable supramolecular synthon known as the R²₂(8) motif. mdpi.com In this motif, two N-H groups from a single guanidinium cation form a pair of hydrogen bonds with the two oxygen atoms of a single carboxylate anion, creating a robust eight-membered ring. This interaction is a cornerstone of crystal engineering with guanidinium salts. mdpi.comrsc.org

Table 1: Typical Hydrogen Bond Geometries in Guanidinium-Carboxylate Systems

| Interaction Type | Donor-Acceptor Distance (Å) | H…Acceptor Distance (Å) | Donor-H…Acceptor Angle (°) | Reference |

|---|---|---|---|---|

| N-H…O | 2.70 - 2.90 | 1.65 - 1.90 | 150 - 180 | mdpi.commdpi.com |

Note: Data is representative of analogous systems reported in the literature.

The presence of the benzyl (B1604629) group introduces the possibility of aromatic interactions, which play a crucial role in the three-dimensional organization of the crystal structure. These interactions are generally weaker than charge-assisted hydrogen bonds but are vital for stabilizing the packing of the aromatic moieties.

C-H…π Interactions: These interactions involve a C-H bond (from either the methylene (B1212753) bridge or another benzyl group) pointing towards the electron-rich face of a phenyl ring. This type of hydrogen bond is an important secondary force that helps to direct the assembly of aromatic molecules. ias.ac.in

Table 2: Geometric Parameters for Aromatic Interactions

| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Reference |

|---|---|---|---|

| Parallel-Displaced π-π | 3.4 - 3.8 | < 10 | mdpi.comwikipedia.org |

| T-shaped/Edge-to-Face | ~5.0 | ~90 | wikipedia.org |

Note: Data is representative of analogous systems reported in the literature.

Anion-π interactions are non-covalent forces between an anion and the surface of an electron-deficient aromatic ring. acs.org The phenyl group in N-benzylguanidinium is generally electron-rich and not a prime candidate for strong anion-π interactions. However, the concept is relevant in the context of anion recognition, where the guanidinium group is a well-established motif for binding oxoanions like carboxylates. nih.gov The primary recognition mechanism is the powerful hydrogen bonding described in section 3.1.1. Any potential anion-π contribution would be a much weaker, secondary effect, possibly involving the acetate anion positioned near the edge of the phenyl ring where the electrostatic potential is less negative. unige.chacs.orgnih.gov

Intermolecular charge-transfer (ICT) is a phenomenon where an electron is transferred between molecular entities, often upon photoexcitation. In the context of N-Benzylguanidinium acetate, ICT could potentially occur between the electron-rich benzyl group and the guanidinium moiety or involve a charge-transfer-to-solvent (CTTS) transition. pnas.org While less dominant than the electrostatic and hydrogen-bonding interactions in defining the ground-state crystal structure, ICT can influence the material's electronic and optical properties. Studies on related ionic pairs have shown that charge can migrate between moieties in an excited state, which can be influenced by the close proximity and orientation enforced by the crystal packing. uc.pt

Anion-π Interactions and Anion Recognition

Crystal Engineering and Supramolecular Architecture

The predictable and robust nature of the interactions within this compound makes it an interesting candidate for crystal engineering, the rational design of crystalline solids with desired properties. ias.ac.incaltech.edu

The primary design principle for engineering structures based on this and related compounds relies on the hierarchical nature of its intermolecular forces.

Primary Synthon Formation: The highly directional and strong guanidinium-carboxylate R²₂(8) hydrogen-bonding motif acts as the primary building block. rsc.orgunizg.hr This interaction reliably brings the cation and anion together into a well-defined pair or chain.

Hierarchical Assembly: The final structure is a result of these forces working in concert. The strong hydrogen bonds create robust, lower-dimensional motifs (like layers or ribbons), and the weaker aromatic interactions dictate how these motifs stack together to form the final 3D crystal lattice. ias.ac.in This approach allows for the construction of complex supramolecular architectures from simple ionic components.

In-Depth Analysis of this compound Reveals Complex Supramolecular Architectures

A detailed examination of the chemical compound this compound is currently not possible as scientific literature lacks specific experimental and computational data on its supramolecular interactions and self-assembly.

While the user has requested a comprehensive article focusing solely on this compound, extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature have yielded no specific studies on this particular compound. There are no published crystal structures, and consequently, no data is available for the advanced characterization techniques requested, such as Hirshfeld surface analysis, Atoms in Molecules (AIM) topological analysis, or Reduced Density Gradient (RDG) analysis.

The study of supramolecular chemistry relies heavily on detailed structural information obtained from techniques like single-crystal X-ray diffraction. This data forms the basis for understanding how molecules interact and assemble into larger, ordered networks. Without a crystallographic information file (CIF) or related structural data for this compound, a scientifically accurate and detailed analysis as per the requested outline cannot be generated.

Research into related compounds, such as other guanidinium salts, indicates a rich and varied supramolecular chemistry, often dominated by strong hydrogen bonding between the guanidinium cation and the counter-anion. For instance, the interaction between guanidinium and carboxylate groups frequently leads to the formation of a robust and predictable R2,2(8) hydrogen-bonding motif. This motif often acts as a reliable supramolecular synthon, guiding the self-assembly of these components into one, two, or three-dimensional networks.

Advanced computational chemistry methods are often employed to dissect these interactions further:

Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. It maps the electron distribution to define a surface around a molecule and uses a color-coded scheme to highlight different types of close contacts. Associated two-dimensional fingerprint plots provide a quantitative summary of these interactions, breaking them down by atom pairs and distance.

Topological Analysis (AIM) , based on the quantum theory of atoms in molecules, allows for the quantification of the strength and nature of chemical bonds and non-covalent interactions. By analyzing the electron density at bond critical points, one can characterize the interactions as shared (covalent) or closed-shell (like hydrogen bonds and van der Waals interactions).

Reduced Density Gradient (RDG) Analysis is a method used to visualize weak non-covalent interactions. It plots the reduced density gradient against the electron density, allowing for the identification and characterization of hydrogen bonds, van der Waals forces, and steric clashes within a molecular system.

Unfortunately, the application of these powerful analytical tools is contingent on having the fundamental crystal structure data. One study noted an unsuccessful attempt to synthesize and crystallize this compound, which may explain the absence of data in the literature.

Therefore, while the principles of supramolecular chemistry and the methodologies for its study are well-established, a specific and detailed article on this compound that adheres to the provided outline cannot be constructed at this time due to the lack of available scientific research and data.

Catalytic Applications and Mechanisms

Role as an Organocatalyst

As an organocatalyst, N-Benzylguanidinium acetate (B1210297) offers a metal-free alternative for promoting organic transformations. Its activity stems from the inherent properties of the guanidinium (B1211019) group and the acetate counter-ion, which can engage in various non-covalent interactions to activate substrates.

Catalytic Activity in Organic Transformations

The guanidinium moiety, with its delocalized positive charge and ability to form multiple hydrogen bonds, is key to the catalytic activity of N-Benzylguanidinium acetate. This structure allows it to act as a hydrogen-bond donor, activating electrophiles and stabilizing anionic intermediates. Research has shown that guanidinium salts can catalyze a range of reactions. While specific studies focusing exclusively on the acetate salt are part of a broader area of investigation, the catalytic potential of the N-benzylguanidinium cation is recognized. For instance, guanidine (B92328) derivatives have been employed in reactions such as the guanylation of amines. The benzyl (B1604629) group, a bulky and non-coordinating substituent, influences the catalyst's solubility and steric environment, which can be tuned to optimize reactivity and selectivity in specific organic transformations.

The acetate anion, on the other hand, can function as a Brønsted base, capable of deprotonating acidic protons on substrate molecules, thereby generating nucleophilic species. The interplay between the acidic guanidinium cation and the basic acetate anion within the same molecule allows for bifunctional catalysis.

Mechanism of Catalytic Action

The mechanism of catalytic action for this compound is multifaceted. The guanidinium cation primarily activates electrophilic substrates through hydrogen bonding, increasing their reactivity towards nucleophilic attack. Simultaneously, the acetate anion can act as a general base to deprotonate a pronucleophile, enhancing its nucleophilicity. This cooperative activation is a hallmark of bifunctional organocatalysis.

In a typical catalytic cycle, the catalyst would first interact with the substrates, bringing them into close proximity and lowering the activation energy of the rate-determining step. After the key bond-forming event, the product is released, and the catalyst is regenerated to participate in another cycle. The specific steps and intermediates will vary depending on the nature of the organic transformation being catalyzed.

Stereoselective Catalysis

The development of chiral derivatives of this compound holds promise for stereoselective catalysis. By introducing chirality into the benzyl group or by using a chiral acetate derivative, it is possible to create a chiral environment around the active site. This can lead to the preferential formation of one enantiomer or diastereomer of the product.

While the field of asymmetric counteranion-directed catalysis (ACDC) has been demonstrated with other systems, the principles can be extended to this compound. mpg.de In this approach, a chiral counter-ion (in this case, a modified acetate) would be responsible for inducing stereoselectivity. The design of effective stereoselective catalysts based on the N-Benzylguanidinium scaffold is an active area of research, with the goal of achieving high enantiomeric or diastereomeric excess in a variety of C-C and C-heteroatom bond-forming reactions. ethz.ch

Interplay with Homogeneous and Heterogeneous Catalysis

A particularly interesting aspect of this compound is its ability to bridge the gap between homogeneous and heterogeneous catalysis, offering the advantages of both. nih.gov

Cyclic Interconversion of Catalyst Forms

In certain reaction media, this compound can be soluble, acting as a homogeneous catalyst. savemyexams.combritannica.com This allows for high catalytic activity and good accessibility of the active sites. However, upon changes in the reaction conditions, such as temperature or solvent polarity, the catalyst can precipitate out of the reaction mixture. This property is particularly useful for catalyst recovery and reuse, a key advantage of heterogeneous catalysis. stanford.edunih.govthe-innovation.org

For example, a study on zinc(II) salts with basic Brønsted counterions like acetate demonstrated that these catalysts can be soluble in the hot reaction mixture, behaving as homogeneous catalysts, and then precipitate as carboxylates upon cooling, allowing for easy recovery. nih.gov A similar principle could apply to this compound, where its solubility is tuned for a specific process.

Activation Mechanisms of Reactants in Catalytic Cycles

The activation of reactants by this compound follows distinct mechanisms depending on whether it is in a homogeneous or heterogeneous state. In a homogeneous phase, the catalyst is molecularly dispersed and interacts with reactants in the solution phase. The activation occurs through direct molecular interactions as described in the organocatalysis section.

When in a heterogeneous form, the reaction occurs on the surface of the solid catalyst. Reactants from the liquid or gas phase adsorb onto the catalyst surface, where they are activated. savemyexams.com The guanidinium and acetate sites on the solid surface would play a similar role in activating electrophiles and nucleophiles, respectively. The product then desorbs from the surface, freeing the active site for the next catalytic cycle. This surface-mediated catalysis can sometimes offer different selectivity compared to its homogeneous counterpart due to steric constraints and the ordered arrangement of active sites on the surface.

The ability to cycle between these two states provides a powerful tool for designing efficient and sustainable chemical processes.

Biological Activity and Mechanistic Pharmacology

Anticancer Mechanisms

Targeting Cancer Cell Lines and Cisplatin (B142131) Resistance Mechanisms

The efficacy of many traditional chemotherapeutic agents is often hampered by the development of drug resistance. Cisplatin, a cornerstone of cancer therapy, faces challenges due to acquired resistance in cancer cells. Mechanisms of cisplatin resistance are multifaceted, involving decreased intracellular drug accumulation, increased detoxification by molecules like glutathione, enhanced DNA repair mechanisms, and alterations in apoptotic signaling pathways.

Guanidinium-based compounds are being explored as a strategy to overcome such resistance. While direct evidence for N-Benzylguanidinium acetate (B1210297) is not available, related guanidinium (B1211019) derivatives have shown promise. The general approach involves designing molecules that can circumvent the resistance mechanisms that affect cisplatin. For instance, compounds that can induce cell death through alternative pathways or that are not susceptible to the same efflux pumps or detoxification processes as cisplatin could be effective against resistant tumors. The cationic nature of the guanidinium group can facilitate interaction with the negatively charged cell membrane, potentially leading to membrane disruption and subsequent cell death, a mechanism distinct from the DNA-adduct formation of cisplatin.

Antiangiogenesis Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. The inhibition of angiogenesis is a key therapeutic strategy in oncology. Various signaling molecules, including Vascular Endothelial Growth Factor (VEGF), play a crucial role in promoting angiogenesis.

While there is no specific research detailing the antiangiogenic properties of N-Benzylguanidinium acetate, the antiangiogenic potential of other guanidine (B92328) derivatives has been noted. For example, the benzopyran derivative KR-31372, which contains an N'-benzylguanidine moiety, has been shown to possess antiangiogenic actions. This suggests that the benzylguanidine scaffold could contribute to the inhibition of processes like neovascularization. The mechanisms of such compounds may involve the inhibition of key signaling pathways that regulate endothelial cell proliferation, migration, and tube formation, which are all essential steps in angiogenesis.

Antimicrobial Mechanisms

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents with unique mechanisms of action. Guanidinium-containing compounds have emerged as a promising class of antimicrobials due to their broad-spectrum activity and their ability to combat resistant pathogens.

Antibacterial Action against Gram-Positive and Gram-Negative Species

Guanidinium compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The structural differences in the cell walls of these two bacterial types often lead to variations in susceptibility to antimicrobial agents. Gram-positive bacteria possess a thick peptidoglycan layer, while Gram-negative bacteria have a thinner peptidoglycan layer surrounded by an outer membrane.

The primary mechanism of action for many cationic antimicrobials, including guanidinium derivatives, involves their interaction with the negatively charged bacterial cell membrane. This interaction can disrupt the membrane integrity, leading to the leakage of intracellular components and ultimately cell death. While specific data for this compound is not available, a study on a series of benzyl (B1604629) and phenyl guanidine derivatives showed that some compounds exhibited potent inhibitory activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range.

Table 1: Illustrative Antibacterial Activity of Benzyl Guanidine Derivatives (Note: This table is based on data for related compounds and is for illustrative purposes only, as specific data for this compound is not available.)

| Compound Derivative | Target Organism | MIC (µg/mL) |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | S. aureus | 0.5 |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | E. coli | 1 |

Antifungal Properties

In addition to their antibacterial properties, some guanidinium derivatives have also shown potential as antifungal agents. Fungal infections, particularly those caused by opportunistic pathogens like Candida species, are a growing concern, especially in immunocompromised individuals.

The antifungal mechanism of cationic compounds is also thought to be primarily driven by their ability to disrupt the fungal cell membrane. The presence of a positive charge on the guanidinium group facilitates binding to the negatively charged components of the fungal cell wall and membrane, leading to increased membrane permeability and cell lysis. While specific studies on the antifungal spectrum of this compound are lacking, related guanidinium compounds have been investigated for their activity against various fungal species.

Dual Mechanism of Action (e.g., Cationic Effects)

The antimicrobial efficacy of this compound and related compounds can be attributed to a dual mechanism of action stemming from their cationic nature. The positively charged guanidinium headgroup plays a crucial role in the initial electrostatic interaction with the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

This initial binding is followed by the insertion of the hydrophobic benzyl group into the lipid bilayer of the cell membrane. This disruption of the membrane structure impairs its function as a selective barrier, leading to the dissipation of the membrane potential, leakage of essential ions and metabolites, and ultimately, cell death. This membrane-disrupting mechanism is a hallmark of many cationic antimicrobial peptides and synthetic mimics, and it is less likely to induce resistance compared to agents that target specific intracellular enzymes. The combination of a cationic charge and a hydrophobic moiety provides a powerful one-two punch against a wide range of microbial pathogens.

Inhibition of Essential Microbial Proteins (e.g., FtsZ)

A critical area of antimicrobial research is the targeting of essential bacterial proteins that have no homolog in eukaryotes, minimizing potential toxicity. One such target is the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a bacterial cytoskeletal protein, analogous to eukaryotic tubulin, that is fundamental to bacterial cell division. patsnap.com It polymerizes to form a contractile Z-ring at the division site, and its proper function is essential for bacterial cytokinesis. patsnap.commdpi.com Inhibition of FtsZ's polymerization or its GTPase activity disrupts the formation of the Z-ring, leading to failed cell division and bacterial death. patsnap.com This makes FtsZ a compelling target for novel antibiotics, especially against multidrug-resistant strains like MRSA. patsnap.commdpi.com

| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Dichlorobenzyl Guanidine (9v) | S. aureus | 0.5 | mdpi.com |

| Dichlorobenzyl Guanidine (9v) | E. coli | 4 | mdpi.com |

| Benzyl Guanidine (9g) | S. aureus | 1 | mdpi.com |

| Benzamide Derivative (PC190723) | S. aureus | 0.5–1.0 | mdpi.com |

Neurological and Receptor Modulation

In the realm of neuropharmacology, the benzylguanidine moiety has been identified as a key structural feature in compounds that modulate various receptor systems, particularly those involved in cognitive processes.

Cholinesterase inhibitors are drugs that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) by the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). wikipedia.orgmedicalnewstoday.com This action increases the concentration and duration of acetylcholine in the neuronal synapse, enhancing cholinergic neurotransmission. medicalnewstoday.comnih.gov This mechanism is a cornerstone for the symptomatic treatment of cognitive deficits in conditions like Alzheimer's disease. wikipedia.orgnih.gov

Inhibitors are broadly classified as reversible, which bind transiently to the enzyme, or pseudo-irreversible, which form a temporary covalent bond (e.g., carbamylation) that is hydrolyzed much more slowly than the acetylcholine-enzyme complex. nih.govresearchgate.net While benzylguanidine derivatives are more prominently studied for their direct receptor antagonism, their modulation of the cholinergic system places them in the broader context of cholinomimetic therapies. acs.orgnih.gov

Cholinesterase enzymes possess two main binding sites: the orthosteric (or catalytic) site and the allosteric (or peripheral) site. The orthosteric site contains the catalytic triad (B1167595) (serine, histidine, glutamate) responsible for hydrolyzing acetylcholine. wikipedia.org Competitive inhibitors bind directly to this site, physically blocking acetylcholine from access. encyclopedia.pub

The peripheral anionic site (PAS) is a key allosteric site located at the entrance of the active site gorge. encyclopedia.pub Allosteric inhibitors bind to the PAS, inducing conformational changes in the enzyme that can affect substrate binding or catalysis. Some inhibitors can even bind to both the catalytic and peripheral sites, acting as dual binding site inhibitors. nih.gov The ability of BChE to bind larger substrates and inhibitors compared to AChE is due to differences in the amino acid residues within these binding sites. encyclopedia.pub

Muscarinic acetylcholine receptors are G protein-coupled receptors that mediate many of the effects of acetylcholine in the central and peripheral nervous systems. wikipedia.orgnih.gov The M2 and M4 subtypes (M2R and M4R) are primarily inhibitory (Gi/o-coupled) and are found presynaptically on cholinergic neurons, where they act as autoreceptors to inhibit further acetylcholine release. acs.orgnih.gov

Antagonism of these presynaptic M2 autoreceptors can therefore increase the release of acetylcholine into the synaptic cleft, which is a therapeutic strategy for enhancing cognitive performance in diseases like Alzheimer's. acs.orgnih.gov Research has shown that simple structural modifications of histamine (B1213489) H3 receptor antagonists containing a benzylguanidine fragment can lead to the discovery of potent M2R and M4R antagonists. acs.orgnih.gov The benzylguanidine fragment appears to be a "universal match" for the binding sites of M2R, M4R, and H3R. acs.org Specific derivatives have shown high affinity for these receptors in the nanomolar range. nih.gov

| Compound | hM2R Affinity (Ki, nM) | hM4R Affinity (Ki, nM) | Reference |

|---|---|---|---|

| ADS10227 | 2.8 | 5.1 | nih.gov |

| ADS10239 | 52 | 15 | acs.org |

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that inhibits the synthesis and release of histamine. nih.govnih.gov It also functions as a heteroreceptor, modulating the release of other crucial neurotransmitters involved in cognition, including acetylcholine. nih.govnih.gov By blocking these receptors, H3R antagonists can increase the release of histamine and acetylcholine in brain regions associated with learning and memory. nih.govnih.gov This has made H3R antagonists attractive targets for treating cognitive disorders. nih.govmdpi.com The benzylguanidine structure has been identified as a key pharmacophore for interacting with the H3 receptor, often serving as the foundational structure in the development of new H3R ligands. acs.orggoogleapis.com

Muscarinic Receptor Antagonism (M2R/M4R)

Other Pharmacological Research Areas

Based on available scientific literature, the primary pharmacological research into compounds featuring the N-benzylguanidinium structure is concentrated on their roles as antimicrobial agents and as modulators of neurological receptors. The main focus within neuropharmacology is on their potent antagonism of muscarinic (M2/M4) and histamine (H3) receptors, with the goal of developing treatments for cognitive disorders.

Cardiovascular Dilatory Effects

Anti-inflammatory Pathways

The anti-inflammatory properties of this compound as a specific compound have not been detailed in scientific studies. However, both the acetate and guanidine components have been investigated for their roles in inflammatory processes.

Acetate, as a short-chain fatty acid, has demonstrated anti-inflammatory effects. Studies have shown that acetate can suppress the activation of key inflammatory pathways, such as the NF-κB pathway, and reduce the release of pro-inflammatory cytokines like TNF-α. snmjournals.org The anti-inflammatory properties of acetate are comparable to other short-chain fatty acids like butyrate (B1204436) and propionate. snmjournals.org Furthermore, some research suggests that the anti-inflammatory effects of certain compounds can be mediated through the inhibition of enzymes like cyclooxygenase-2 (COX-2). frontiersin.org

The guanidine moiety is also of interest in the development of anti-inflammatory agents. Derivatives of benzimidazole, which can be considered related pharmacophores, have been synthesized and shown to possess anti-inflammatory activity through various mechanisms, including the inhibition of inflammatory targets. nih.gov Peptides containing positively charged amino acids like arginine, which features a guanidinium group, have also been noted for their anti-inflammatory potential. rsc.org While direct evidence for this compound is lacking, the known anti-inflammatory profile of acetate suggests a potential contribution to such activity.

Table 1: In Vitro Anti-Inflammatory Activity of Acetate and Other Short-Chain Fatty Acids (SCFAs)

| Compound | Effect on NF-κB Activity | Effect on TNF-α Release | Reference |

| Acetate | Inhibition | Inhibition | snmjournals.org |

| Propionate | Inhibition | Inhibition | snmjournals.org |

| Butyrate | Stronger Inhibition | Inhibition | snmjournals.org |

Antidiabetic Mechanisms

While specific studies on the antidiabetic mechanisms of this compound are not available, the guanidine and benzylguanidine classes of compounds have a historical and ongoing association with diabetes research. The well-known antidiabetic drug metformin (B114582) is a biguanide, a derivative of guanidine. researchgate.net

Research into simple guanidine derivatives has shown potential for antidiabetic effects. For instance, 3-guanidinopropionic acid has been shown to improve insulin (B600854) sensitivity and promote weight loss in animal models of type 2 diabetes. acs.org Further structural modifications of such compounds, including the creation of aminoguanidine (B1677879) and diaminoguanidinoacetic acid analogues, have been explored to enhance antidiabetic potency. acs.org Some of these analogues have demonstrated the ability to reduce both fasting and post-prandial plasma glucose levels in animal models, suggesting they improve the action of endogenous insulin. acs.org

Benzylguanidines and related analogues of galegine (B1196923) (a natural product from which metformin was derived) have also been investigated for their effects on weight loss in mice, which is relevant to the management of type 2 diabetes. researchgate.net The hypoglycemic activity of a series of N1-alkyl- and aralkylbiguanides has also been examined. acs.org These lines of research suggest that the benzylguanidinium component of this compound could potentially interact with pathways relevant to glucose metabolism, although this remains to be experimentally verified for this specific compound.

Antiviral and Antiparasitic Activities

Compounds containing a guanidine core have been reported to exhibit a range of pharmacological properties, including antiviral and antiparasitic activities. mdpi.com

In the context of antiviral research, various guanidine derivatives have been synthesized and evaluated. For example, the development of piperazine-fused benzodiazepinones from quinazolinone precursors has yielded compounds with potent inhibitory activity against encephalitic alphaviruses like VEEV and EEEV. acs.org While this represents more complex chemistry, it underscores the utility of the guanidine scaffold in antiviral drug discovery.

The antiparasitic potential of benzylguanidine derivatives has been more directly explored. Studies have described the synthesis and evaluation of N1,N2-disubstituted-benzoylguanidines against Leishmania amazonensis. tandfonline.com Some of these compounds showed low IC50 values against the promastigote form of the parasite and were capable of reducing the number of infected macrophages. tandfonline.com The mechanism of action for some of these derivatives was linked to mitochondrial depolarization and an increase in reactive oxygen species. tandfonline.com Other research has focused on the synthesis of tetraazamacrocycles containing a 2-(N-Benzylguanidine) moiety for evaluation against Trypanosoma brucei, the parasite responsible for sleeping sickness. gla.ac.uk

Table 2: Antimicrobial and Antiparasitic Activity of Selected Benzylguanidine Derivatives

| Compound/Derivative Class | Target Organism | Activity Metric | Finding | Reference |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | S. aureus | MIC | 0.5 µg/mL | mdpi.com |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | E. coli | MIC | 1 µg/mL | mdpi.com |

| N1,N2-disubstituted-benzoylguanidines (e.g., 2i) | L. amazonensis promastigotes | IC50 | 68.4 ± 0.03 µM | tandfonline.com |

| N1,N2-disubstituted-benzoylguanidines (e.g., 2i) | Infected Macrophages | % Reduction | 98.1% ± 0.46% | tandfonline.com |

| Tetraazamacrocycles with 2-(N-Benzylguanidine) | T. brucei | Activity | Some analogues displayed high activity | gla.ac.uk |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

Materials Science and Engineering Applications

Design of Functional Materials

Functional materials are designed to possess specific properties that allow them to perform a particular function, often in response to an external stimulus. The molecular structure of N-Benzylguanidinium acetate (B1210297) makes it a compelling candidate for incorporation into such materials.

Smart materials, or responsive materials, can change their properties in a controlled way in response to environmental stimuli like pH, temperature, or light. researchgate.nete3s-conferences.org The guanidinium (B1211019) moiety is strongly basic, making it an ideal functional group for creating pH-responsive polymers. scirp.org

By integrating N-Benzylguanidinium acetate into a polymer backbone, it is conceivable to create hydrogels or membranes that swell or shrink based on the ambient pH. This occurs because the guanidinium group can be reversibly protonated and deprotonated, altering the electrostatic interactions and solvation state of the polymer chains. Such materials have potential applications in areas like controlled drug delivery and sensors. mdpi.com Furthermore, the interaction between the cationic guanidinium group and the acetate anion could be leveraged to create systems that respond to specific ions in a solution, opening avenues for selective sensing applications.

Ultrasound has also emerged as a stimulus to which materials can respond, and while direct research is needed, the incorporation of specific functional groups can influence a material's acoustic response. mdpi.com

Hybrid materials, which combine organic and inorganic components at the nanoscale, can exhibit properties superior to either constituent alone. researchgate.netmdpi.com The guanidinium group has been successfully used to functionalize biopolymers like chitosan (B1678972) to create organic-inorganic hybrid materials, for instance with silica. nih.gov

This compound could play a similar role as a surface modifier or an interfacial agent in polymer composites. Its cationic head could electrostatically bond to negatively charged inorganic fillers (like silica, clay, or metal oxide nanoparticles), while the benzyl (B1604629) group and acetate anion could ensure compatibility and good dispersion within a polymer matrix. nist.gov This enhanced interfacial adhesion is critical for improving the mechanical and thermal properties of the resulting composite material. nist.gov For example, incorporating functionalized nanoparticles into an epoxy matrix has been shown to increase bending resistance due to covalent interactions at the interface. nist.gov

Table 1: Potential Strategies for Hybrid Material Development

| Hybrid Material Type | Role of this compound | Potential Polymer Matrix | Inorganic Component | Expected Improvement |

|---|---|---|---|---|

| Nanocomposite | Surface modifier for nanoparticles | Poly(methyl methacrylate), Polystyrene | Silica (SiO2), Titanium Dioxide (TiO2) | Enhanced dispersion, improved mechanical strength, thermal stability |

| Interfacial Agent | Bridging molecule at the fiber-matrix interface | Epoxy Resins, Poly(ethylene-co-vinyl acetate) | Carbon Fibers, Glass Fibers | Increased load transfer, higher toughness |

| Functional Filler | Active component in a polymer blend | Polyvinyl Alcohol, Cellulose Acetate nih.gov | Clay Nanosheets | Introduction of pH-responsiveness, antimicrobial properties |

Integration into Smart Materials and Responsive Systems

Advanced Material Characterization

To utilize this compound in materials, a thorough characterization is essential to understand how it influences the final properties and performance.

The performance of a material is intrinsically linked to its chemical and physical structure. e3s-conferences.orgscirp.org For this compound-containing materials, key structural aspects would include the concentration of the guanidinium groups, their distribution within the matrix, and the specific interactions they form (e.g., hydrogen bonds, ionic bonds).

For instance, in a polymer composite, the presence of the ionic this compound could influence the glass transition temperature (Tg) of the polymer. The degree of interaction between the salt and the polymer chains would dictate changes in chain mobility. Spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy would be crucial to identify the hydrogen bonding between the guanidinium N-H groups and the polymer matrix, while techniques like solid-state Nuclear Magnetic Resonance (NMR) could provide detailed insight into the local chemical environment and component interactions. researchgate.netresearchgate.net Thermal analysis (TGA, DSC) would reveal how the incorporation of the salt affects the material's thermal stability and phase transitions. nih.gov

The microstructure of a material—referring to the arrangement of its phases and defects at a microscopic level—has a profound impact on its mechanical properties like strength, stiffness, and toughness. scirp.org When this compound is incorporated into a composite, it can influence the microstructure by affecting the crystallization of a semi-crystalline polymer or the dispersion of a nanoparticle filler.

Scanning Electron Microscopy (SEM) would be a primary tool to visualize the microstructure, for example, to assess the dispersion of filler particles or to examine the fracture surface of a tested specimen to understand failure mechanisms. nih.gov Mechanical testing, such as tensile, compressive, and flexural tests, would quantify the material's response to stress. By correlating the mechanical data with microstructural observations, researchers can establish how this compound contributes to the material's performance, for instance by promoting better interfacial bonding that prevents crack propagation. scirp.org

Table 2: Key Characterization Techniques and Their Applications

| Technique | Abbreviation | Information Gained | Relevance to this compound Materials |

|---|---|---|---|

| Fourier-Transform Infrared Spectroscopy | FTIR | Identification of functional groups, study of chemical bonding (e.g., hydrogen bonds). | Confirming the incorporation of the guanidinium and acetate groups; assessing interactions with the polymer matrix. |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed molecular structure and local chemical environment. | Verifying the structure of synthesized polymers and the nature of the linkage with the guanidinium moiety. |

| Thermogravimetric Analysis | TGA | Thermal stability and decomposition profile. | Determining the effect of the salt on the material's heat resistance. |

| Differential Scanning Calorimetry | DSC | Glass transition temperature (Tg), melting and crystallization points. | Understanding how the salt affects polymer chain mobility and phase behavior. |

| Scanning Electron Microscopy | SEM | Surface morphology, microstructure, and filler dispersion. | Visualizing the distribution of components in a composite and analyzing fracture surfaces. |

| X-ray Diffraction | XRD | Crystalline structure and degree of crystallinity. | Assessing changes in the crystallinity of a polymer matrix upon addition of the salt. |

Relationship between Structure, Properties, and Performance

Novel Material Synthesis and Processing

The integration of this compound into materials requires adaptable synthesis and processing methods. Drawing from established protocols for synthesizing guanidine (B92328) derivatives and functionalized polymers, several routes can be proposed. mdpi.com

One approach involves the synthesis of a monomer containing the benzylguanidinium group, which can then be polymerized or co-polymerized with other monomers. This allows for precise control over the concentration and placement of the functional group in the final polymer. Techniques like Atom Transfer Radical Polymerization (ATRP) could be employed to create well-defined polymer architectures.

Alternatively, this compound could be incorporated into a material through post-modification. For example, a polymer with reactive side groups could be chemically modified to attach the benzylguanidinium moiety. This is a common strategy used for functionalizing existing polymers. nih.gov For composites, the salt could be used during processing, such as in a solvent-casting method for a polymer film or added during melt-mixing of a thermoplastic composite, to act as a processing aid or compatibilizer. Microwave-assisted synthesis is another modern technique that has been shown to be effective for preparing guanidine derivatives, potentially offering a rapid and efficient route for material preparation.

Due to a lack of specific research and applications in the public domain concerning the use of this compound in materials science and engineering, a detailed article on this topic cannot be generated at this time. Searches for the compound's role in material fabrication, functionalization, and nanotechnology did not yield sufficient information to fulfill the requirements of the requested article.

The field of materials science is vast, with numerous compounds being investigated for a wide array of applications. ktu.lt The development of new materials often involves the synthesis and functionalization of various chemical compounds. mdpi.com However, based on available information, this compound has not been a significant focus of published research in these areas.

While the individual components of the compound, such as benzyl groups and guanidinium salts, are of interest in different areas of chemistry and materials science, and acetates are commonly used as precursors or in buffers for material synthesis, mdpi.com specific data on the integrated compound "this compound" for the outlined applications is not presently available. For instance, benzylguanidine hydrochloride is mentioned as a reagent in certain chemical syntheses, vulcanchem.comresearchgate.net and zinc acetate is a common precursor for the synthesis of zinc oxide nanoparticles. mdpi.comoatext.comnih.gov However, this does not translate to information about this compound itself being used in material fabrication or nanotechnology.

Further research and publications are needed to explore the potential of this compound in materials science and engineering before a comprehensive article on its applications can be written.

Environmental Fate and Toxicological Mechanisms

Environmental Transport and Transformation Mechanisms

The movement and persistence of N-Benzylguanidinium acetate (B1210297) in the environment are governed by a combination of physical and chemical processes.

Sorption Processes (Electrostatic and Hydrophobic Interactions)

The sorption of N-Benzylguanidinium acetate to soil and sediment particles is a key process influencing its environmental mobility. This process is likely driven by a combination of electrostatic and hydrophobic interactions.

Electrostatic Interactions: At physiological pH, the guanidine (B92328) group of the N-benzylguanidinium cation is protonated, carrying a positive charge. This cationic nature facilitates strong electrostatic interactions with negatively charged components of environmental matrices such as clay minerals and natural organic matter. mdpi.com Bacterial cell envelopes are also negatively charged, which can lead to the attraction and binding of guanidinium (B1211019) cations. mdpi.com

Hydrophobic Interactions: The presence of the benzyl (B1604629) group, a nonpolar aromatic ring, introduces a hydrophobic character to the cation. This allows for hydrophobic interactions with the organic carbon fraction of soil and sediment, further contributing to its sorption.

Table 1: Factors Influencing Sorption of this compound

| Interaction Type | Contributing Moiety | Environmental Component |

|---|---|---|

| Electrostatic | Guanidinium cation | Clay, Organic Matter |

Environmental Persistence and Degradation Pathways

The persistence of this compound in the environment depends on its resistance to various degradation processes.